

Introduction: Bridging Molecular Design with Functional Application

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Compound of Interest

Compound Name: *4-(Butylsulfonamido)phenylboronic acid*

CAS No.: 1072945-66-4

Cat. No.: B1521690

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Phenylboronic acids represent a cornerstone class of compounds in modern chemistry, finding extensive utility from organic synthesis in Suzuki-Miyaura cross-coupling reactions to advanced biomedical applications.^[1] Their unique ability to reversibly form covalent bonds with cis-diols has positioned them as indispensable tools in the development of sensors, drug delivery systems, and affinity chromatography matrices.^{[2][3][4]} This guide focuses on a specific, functionally rich derivative: **4-(Butylsulfonamido)phenylboronic acid**.

The molecular architecture of this compound is a deliberate convergence of three key moieties: a phenyl ring scaffold, a boronic acid group for recognition, and a butylsulfonamido group for electronic modulation. The presence of the electron-withdrawing sulfonamide group is not a trivial substitution; it fundamentally alters the electronic properties of the boronic acid, significantly lowering its pK_a.^{[5][6]} This enhanced acidity allows the boronic acid to interact with diols at or near physiological pH, a critical advantage for biomedical and biological applications where mild conditions are paramount.^{[5][7]}

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the molecular structure, synthesis, characterization,

and key applications of **4-(Butylsulfonamido)phenylboronic acid**, grounding its utility in the principles of its chemical design.

Core Molecular Structure and Physicochemical Properties

The functionality of **4-(Butylsulfonamido)phenylboronic acid** is a direct result of its molecular geometry and electronic landscape. The structure combines a rigid aromatic core with two highly functional peripheral groups.

- **Boronic Acid Moiety (-B(OH)₂):** This is the primary functional group responsible for the compound's recognition capabilities. The boron atom is sp² hybridized, adopting a trigonal planar geometry. This configuration is crucial for its interaction with diols.
- **Butylsulfonamido Moiety (-NHSO₂C₄H₉):** This group, positioned para to the boronic acid, exerts a strong electron-withdrawing effect through the phenyl ring. This effect reduces the electron density at the boron center, making it a stronger Lewis acid and thereby lowering its pK_a compared to unsubstituted phenylboronic acid.^{[5][6]} The butyl group provides hydrophobicity, which can be tailored to specific applications.
- **Phenyl Ring:** This aromatic linker provides a rigid scaffold, ensuring a well-defined spatial relationship between the boronic acid and the sulfonamide substituent.

Intramolecular and Intermolecular Dynamics

The geometry of the sulfonamide group (tetrahedral around the sulfur) and the planar boronic acid group dictates how the molecule interacts with its environment.^[6] In the solid state, molecules of this type form extensive hydrogen-bonded networks. These networks are established through the donor-acceptor capabilities of both the boronic acid hydroxyl groups and the sulfonamide's N-H and S=O groups, leading to highly ordered crystalline structures.^[6]

Summary of Physicochemical Data

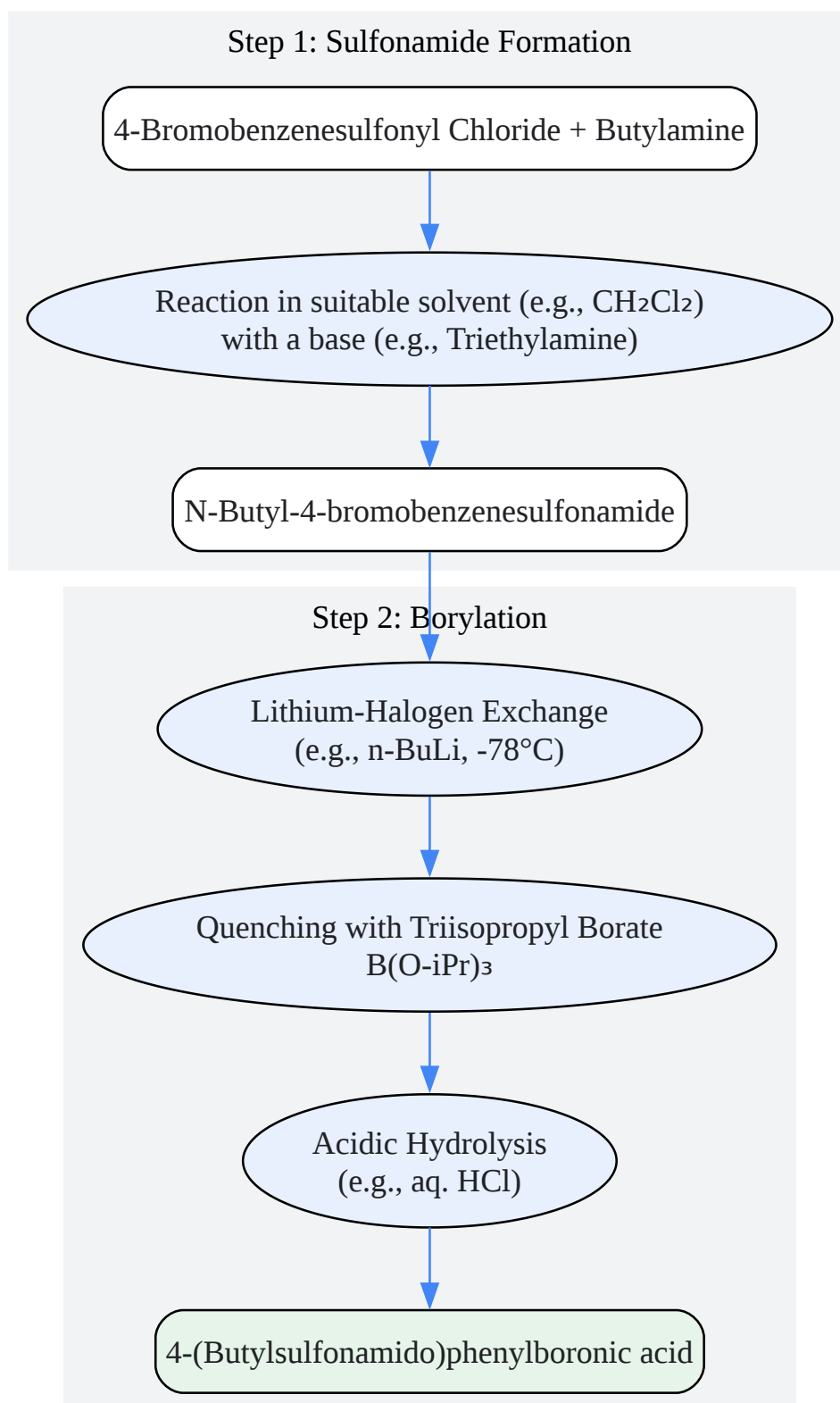
Property	Value	Source/Comment
IUPAC Name	(4-(N-butylsulfamoyl)phenyl)boronic acid	---
Molecular Formula	C ₁₀ H ₁₆ BNO ₄ S	Derived from structure
Molecular Weight	257.11 g/mol	Derived from formula
CAS Number	958535-91-8	Vendor Information
Appearance	White to off-white solid	Typical for phenylboronic acids
Key Functional Groups	Boronic Acid, Sulfonamide, Phenyl Ring	---
Predicted pK _a	~7.0 - 7.5	The electron-withdrawing sulfonamide group significantly lowers the pK _a from ~8.8 for unsubstituted phenylboronic acid. [6]

Synthesis and Structural Verification

The synthesis of **4-(Butylsulfonamido)phenylboronic acid** is a multi-step process that requires precise control over reaction conditions. A logical and field-proven approach involves the initial formation of the sulfonamide bond followed by the introduction of the boronic acid moiety.

General Synthetic Workflow

A common synthetic strategy begins with a commercially available precursor, such as 4-bromobenzenesulfonyl chloride. This precursor first reacts with butylamine to form the stable sulfonamide linkage. The subsequent and more critical step is the conversion of the bromo-substituent to a boronic acid, typically via a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.



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Caption: Synthetic workflow for **4-(Butylsulfonamido)phenylboronic acid**.

Detailed Synthesis Protocol

PART A: Synthesis of N-Butyl-4-bromobenzenesulfonamide

- Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath (0°C).
- Add triethylamine (1.2 eq) to the solution.
- Slowly add butylamine (1.1 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

PART B: Synthesis of **4-(Butylsulfonamido)phenylboronic acid**

- Dissolve N-butyl-4-bromobenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78°C. Stir for 1 hour.
- Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.
- Allow the solution to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 1M HCl.
- Extract the product into an organic solvent such as ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting solid, typically by recrystallization from an appropriate solvent system, to yield the final product.

Structural Characterization Data

Structural confirmation relies on a suite of standard analytical techniques.

Technique	Expected Observations
^1H NMR	- Aromatic Protons: Two sets of doublets in the δ 7.5-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. - Butyl Protons: A series of multiplets/triplets in the δ 0.8-3.0 ppm range (CH_3 , two CH_2 , N- CH_2). - NH Proton: A broad singlet, typically around δ 5-7 ppm, which is exchangeable with D_2O . - $\text{B}(\text{OH})_2$ Protons: A broad singlet, often exchangeable and sometimes not observed.
^{13}C NMR	- Aromatic Carbons: 4 distinct signals in the aromatic region (δ 120-150 ppm). - Butyl Carbons: 4 signals in the aliphatic region (δ 10-50 ppm).
^{11}B NMR	A broad singlet with a chemical shift (δ) between 25 and 30 ppm, characteristic of a trigonal boronic acid. ^[8]
IR Spectroscopy	- O-H Stretch: Broad band around 3200-3400 cm^{-1} (from $\text{B}(\text{OH})_2$). - N-H Stretch: Sharp peak around 3300 cm^{-1} . - S=O Stretch: Two strong peaks at \sim 1350 cm^{-1} (asymmetric) and \sim 1160 cm^{-1} (symmetric). - B-O Stretch: Strong peak around 1350-1400 cm^{-1} .
Mass Spec (ESI-)	Expected $[\text{M}-\text{H}]^-$ peak at $m/z \approx 256.09$.

Key Applications & Mechanistic Insights

The unique structural attributes of **4-(butylsulfonamido)phenylboronic acid**, particularly its lowered pK_a , make it a powerful tool in several advanced applications.

Boronate Affinity Chromatography

The primary application for sulfonamide-substituted phenylboronic acids is in affinity chromatography for the separation of cis-diol-containing biomolecules like catecholamines, nucleosides, and glycoproteins.[5][7]

Mechanism of Action: The boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. Only the tetrahedral form can bind strongly to diols. The electron-withdrawing sulfonamide group stabilizes the anionic boronate, shifting the equilibrium towards this form at a lower pH.[5] This allows for strong binding and separation of diols under milder pH conditions (e.g., pH 5.5-7.0), which helps preserve the integrity of sensitive biological samples.[5]

Caption: Mechanism of pH-dependent cis-diol binding.

β -Lactamase Inhibition

Boronic acids are well-established inhibitors of serine proteases, including bacterial β -lactamases that confer antibiotic resistance. Sulfonamide boronic acids have been investigated as potent inhibitors of these enzymes.[9]

Mechanism of Action: The boronic acid acts as a transition-state analog. The boron atom is attacked by the catalytic serine residue in the enzyme's active site, forming a stable, tetrahedral adduct. This covalent interaction effectively deactivates the enzyme. The sulfonamide moiety can form additional hydrogen bonds within the active site, enhancing binding affinity and specificity, leading to low nanomolar inhibition constants (K_i).[9]

Glucose-Responsive Systems

Phenylboronic acids are widely used in the development of "smart" materials for biomedical applications, such as glucose-responsive systems for automated insulin delivery.[3][4] While not specific to the butylsulfonamido derivative, the principles apply. The reversible binding of glucose (a diol) can trigger changes in a polymer matrix, such as swelling or disassembly,

leading to the controlled release of an encapsulated drug like insulin.[3] The ability to operate effectively at physiological pH makes sulfonamide-substituted derivatives highly attractive candidates for these systems.

Field-Proven Experimental Protocol: Affinity Separation of Catecholamines

This protocol is adapted from methodologies demonstrating the utility of sulfonamide-phenylboronic acid phases for separating biologically relevant diols.[5]

Objective: To resolve a mixture of L-DOPA and related catecholamines using a boronate affinity column functionalized with a sulfonamide phenylboronic acid ligand.

Materials:

- High-Performance Liquid Chromatography (HPLC) system.
- Boronate affinity column (prepared by immobilizing a sulfonamide-phenylboronic acid derivative on porous silica).
- Mobile Phase: 0.05 M Phosphate Buffer, pH 5.5.
- Analytes: L-tyrosine, L-DOPA, and other relevant catecholamines (e.g., dopamine, epinephrine), prepared as standard solutions in the mobile phase.

Methodology:

- **Column Equilibration:** Equilibrate the boronate affinity column with the mobile phase (0.05 M phosphate buffer, pH 5.5) at a stable flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
- **Sample Injection:** Inject a 20 μ L aliquot of the analyte mixture onto the column.
- **Isocratic Elution:** Perform the separation using the isocratic mobile phase.
- **Detection:** Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 280 nm).

- Data Analysis:
 - Causality: Molecules lacking a cis-diol group (like L-tyrosine) will have minimal interaction with the stationary phase and will elute first, close to the void volume.
 - Binding: Molecules with a cis-diol group (like L-DOPA and catecholamines) will bind to the boronate stationary phase.
 - Resolution: The strength of the interaction, and thus the retention time, will depend on the specific structure of the analyte, allowing for their resolution and separation. The enhanced affinity at pH 5.5 is a direct consequence of the sulfonamide group's electron-withdrawing nature.[5]

Self-Validation: The protocol's integrity is confirmed by the differential retention of diol-containing vs. non-diol-containing analytes. The elution of L-tyrosine near the solvent front serves as a negative control, validating that the observed retention of L-DOPA is due to a specific boronate-diol interaction.

Conclusion

4-(Butylsulfonamido)phenylboronic acid is a meticulously designed molecule whose utility is derived directly from its structure. The strategic placement of a sulfonamide group fundamentally enhances the Lewis acidity of the boronic acid, enabling potent and reversible covalent interactions with diols under physiologically relevant conditions. This key feature underpins its successful application in high-resolution boronate affinity chromatography and provides a strong rationale for its investigation as a β -lactamase inhibitor and as a component in advanced, stimuli-responsive biomaterials. As the demand for precision tools in drug discovery and diagnostics continues to grow, the rational design of such functional molecules will remain a critical endeavor for the scientific community.

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